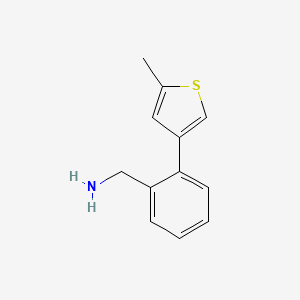

2-(5-Methylthiophen-3-yl)-benzylamine

Vue d'ensemble

Description

“2-(5-Methylthiophen-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1261747-82-3 . It has a molecular weight of 137.21 and is a liquid at room temperature . Another related compound is “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” with the CAS No. 1212848-67-3 . It has a molecular weight of 167.27 .

Molecular Structure Analysis

The molecular structure of related compounds like “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has been analyzed . It has a molecular formula of C9H13NS .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has a predicted boiling point of 259.4±28.0 °C and a density of 1.081±0.06 g/cm3 .Applications De Recherche Scientifique

Organic Electronics and Copolymers

Research has been conducted on the synthesis of benzo[1,2-b:4,3-b′]dithiophene/triphenylamine copolymers for application in organic electronics, focusing on the effects of substituents on the optical and electroluminescence (EL) properties of these materials. These copolymers demonstrate significant potential in improving the efficiency of electronic devices through their enhanced thermal and electrochemical stability, alongside increased EL efficiencies due to restricted π-stacking/aggregation of the conjugated copolymers in solid state (Yosuke Nishide et al., 2008).

Sensing Applications

Thiophene derivatives have been explored for their selective fluorometric and colorimetric sensing capabilities, particularly towards metal ions such as Cu(II) and Zn(II). A novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit demonstrated enhanced absorption and fluorescence responses, indicating its potential as a chemosensor for these metal ions (Shu-li Guo et al., 2018).

Photovoltaic Applications

The use of thiophene-based materials in the field of photovoltaics has been studied, particularly in the development of ternary organic solar cells (OSCs). Incorporating benzo[1,2-b;4,5-b′]dithiophene-based small molecules into OSC systems has led to the achievement of unprecedented power conversion efficiencies, demonstrating the critical role of thiophene derivatives in enhancing the performance of solar energy harvesting technologies (T. Kumari et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Homoleptic cyclometalated iridium complexes incorporating thiophene units have shown highly efficient red phosphorescence, making them suitable for application in organic light-emitting diode (OLED) devices. These complexes demonstrate the ability to achieve high efficiency and pure-red emission, highlighting the importance of thiophene derivatives in the development of advanced OLED technologies (A. Tsuboyama et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

[2-(5-methylthiophen-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-6,8H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPSTIHATRAFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylthiophen-3-yl)-benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)

![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)

![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)

![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)